methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate
Description
Properties
IUPAC Name |
methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(8(11)12-2)5-3-7(10)4-6-9/h7,10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGVQRARNBDKOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801222188 | |
| Record name | Methyl cis-4-hydroxy-1-methylcyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801222188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87787-05-1 | |
| Record name | Methyl cis-4-hydroxy-1-methylcyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801222188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-1-methyl-cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-1-methyl-cyclohexanecarboxylate or 4-carboxy-1-methyl-cyclohexanecarboxylate.
Reduction: Formation of 4-hydroxy-1-methyl-cyclohexanol.
Substitution: Formation of 4-chloro-1-methyl-cyclohexanecarboxylate or 4-bromo-1-methyl-cyclohexanecarboxylate.
Scientific Research Applications
Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in metabolic processes. The hydroxyl and ester groups play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Analogs
*Solubility inferred from functional group chemistry where explicit data are unavailable.
Chemical Reactivity and Functional Group Influence
- Hydroxyl Group: Enhances polarity and hydrogen-bonding capacity, increasing solubility in polar solvents (e.g., methanol, water) compared to non-hydroxylated analogs. This group also enables participation in reactions such as esterification and oxidation .
- For example, methyl 4-methylcyclohexanecarboxylate shows lower reactivity in nucleophilic acyl substitution compared to unsubstituted esters .
- Amino Group: In methyl 1-amino-4-methylcyclohexanecarboxylate, the amino group increases basicity and enables participation in Schiff base formation or coordination chemistry, diverging significantly from the hydroxylated analog .
Methodological Considerations in Comparing Similarity
Methods such as topological indices, molecular docking, and spectrofluorometry (e.g., CMC determination in quaternary ammonium compounds) are critical for comparing structural analogs . These tools predict solubility, reactivity, and bioactivity, emphasizing that even minor substituent changes (e.g., hydroxyl vs. methyl) significantly alter compound behavior .
Biological Activity
Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate (C9H16O3) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclohexane ring with a hydroxyl group and a methyl ester functional group. The structural formula can be represented as follows:
This compound's unique arrangement of functional groups contributes to its reactivity and interactions with biological systems, making it a candidate for various applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets and metabolic pathways. Key points regarding its mechanism include:
- Enzyme Interaction : The compound acts as a substrate for enzymes involved in metabolic processes, influencing various biochemical pathways.
- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, possibly through inhibition of cyclooxygenases (COX enzymes) and modulation of inflammatory mediators .
- Analgesic Effects : Preliminary studies suggest that the compound may exhibit analgesic properties, which could be beneficial in pain management therapies.
Anti-inflammatory Activity
Studies have demonstrated that this compound may reduce inflammation by inhibiting key enzymes involved in the inflammatory response. For instance, the compound's ability to inhibit COX enzymes has been linked to its anti-inflammatory effects, making it a potential candidate for developing new anti-inflammatory drugs.
Analgesic Properties
In animal models, this compound has shown promise as an analgesic agent. Its mechanism may involve modulating pain pathways and reducing nociceptive signaling at the central nervous system level.
Case Studies
- In Vivo Studies : In a study examining the anti-inflammatory effects of this compound, researchers found significant reductions in edema in treated animal models compared to controls. The results indicated a dose-dependent response, highlighting its potential therapeutic utility.
- Enzyme Inhibition Assays : In vitro assays demonstrated that this compound effectively inhibited COX-2 activity at concentrations comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that the compound could serve as a lead for developing new anti-inflammatory medications .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Methyl 4-(hydroxymethyl)cyclohexanecarboxylate | C10H18O3 | Contains an additional hydroxymethyl group | Potentially altered solubility and reactivity |
| Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate | C10H20O3 | Ethyl ester instead of methyl | May exhibit different pharmacokinetics |
| Cis-Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate | C10H20O3 | Stereochemical differences affecting biological activity | Potentially distinct therapeutic profiles |
Q & A
Q. What are the recommended synthetic routes for methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate, and how can stereochemical outcomes be controlled?
The synthesis of substituted cyclohexanecarboxylates often involves multi-step reactions, including oxidation, esterification, and regioselective functionalization. For example:
-
Oxidation of precursor alcohols : Use oxidizing agents like PCC (pyridinium chlorochromate) to convert alcohol groups to ketones or aldehydes, followed by esterification .
-
Stereochemical control : Trans-configuration can be achieved via steric hindrance during cyclization or by using chiral catalysts. For analogous compounds (e.g., methyl 4-formylcyclohexanecarboxylate), cis/trans isomer ratios are influenced by reaction solvents and temperature .
-
Data Table : Key intermediates and their roles:
Step Reagent Target Functional Group Stereochemical Outcome 1 PCC (oxidation) Ketone/aldehyde Depends on precursor geometry 2 Methanol/H<sup>+</sup> (esterification) Ester Controlled by solvent polarity
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR can resolve stereoisomers by analyzing coupling constants (e.g., axial vs. equatorial protons in cyclohexane rings) . For hydroxyl groups, deuterated solvents (e.g., D2O) suppress proton exchange broadening.
- FTIR : Confirm ester (C=O stretch ~1700 cm<sup>-1</sup>) and hydroxyl (broad ~3200–3600 cm<sup>-1</sup>) groups .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C10H16O3 for this compound) and detects fragmentation patterns .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Steric effects : The 1-methyl group creates axial crowding, slowing nucleophilic attack at the ester carbonyl. This is observed in analogous compounds like methyl 4-formylcyclohexanecarboxylate, where trans-substituents reduce reaction rates .
- Electronic effects : Electron-withdrawing groups (e.g., hydroxyl) increase electrophilicity of the ester carbonyl, enhancing reactivity toward amines or Grignard reagents. Computational studies (DFT) can quantify charge distribution .
- Methodology : Use kinetic studies (e.g., monitoring reaction progress via <sup>1</sup>H NMR) to compare rates between cis/trans isomers .
Q. What strategies resolve contradictions in reported biological activity data for cyclohexanecarboxylate derivatives?
- Meta-analysis : Compare datasets using standardized assays (e.g., enzyme inhibition IC50 values) and control for variables like solvent (DMSO vs. water) .
- Structural analogs : Test this compound alongside derivatives (e.g., ethyl or benzyl esters) to isolate structure-activity relationships .
- Case Study : In cyclohexanol derivatives, conflicting antimicrobial data were resolved by adjusting bacterial strain selection and nutrient media pH .
Q. How can computational modeling predict the metabolic stability of this compound?
- In silico tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to estimate:
- Validation : Cross-reference predictions with in vitro liver microsome assays .
Methodological Guidance
Q. Designing experiments to analyze the compound’s stability under varying pH conditions
-
Protocol :
-
Key Parameters :
pH Degradation Pathway Half-Life (Estimated) <3 Ester hydrolysis <24 hrs 7–8 Oxidative degradation >48 hrs
Q. Best practices for resolving stereoisomers in synthetic batches
- Chromatography : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
- Crystallography : Grow single crystals for X-ray diffraction to confirm absolute configuration (e.g., as in bicycloheptane analogs ).
- Reference Data : Compare optical rotation values with literature for analogous trans/cis cyclohexanecarboxylates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
